Cas no 89943-27-1 (Methyl 1-Ethyl-1H-pyrazole-3-carboxylate)
Methyl 1-Ethyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3-carboxylicacid, 1-ethyl-, methyl ester
- METHYL 1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
- methyl 1-ethylpyrazole-3-carboxylate
- methyl1-ethyl-1H-pyrazole-3-carboxylate
- 89943-27-1
- CS-0237033
- AKOS005168004
- EN300-176849
- N-2-ethyl-3-methoxycarbonyl-pyrazole
- AS-40923
- J-521763
- SCHEMBL10133288
- 1H-PYRAZOLE-3-CARBOXYLIC ACID,1-ETHYL-,METHYL ESTER
- DTXSID40555706
- Methyl 1-Ethyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD09701705
- Inchi: 1S/C7H10N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h4-5H,3H2,1-2H3
- InChI Key: UABQZEKVWCGESC-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CN(CC)N=1)=O
Computed Properties
- Exact Mass: 154.074227566g/mol
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 44.1Ų
Methyl 1-Ethyl-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049004815-5g |
Methyl 1-ethyl-1H-pyrazole-3-carboxylate |
89943-27-1 | 95% | 5g |
$1055.60 | 2023-08-31 | |
| TRC | B401988-25mg |
Methyl 1-Ethyl-1H-pyrazole-3-carboxylate |
89943-27-1 | 25mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B401988-50mg |
methyl 1-ethyl-1H-pyrazole-3-carboxylate |
89943-27-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B401988-250mg |
methyl 1-ethyl-1H-pyrazole-3-carboxylate |
89943-27-1 | 250mg |
$ 250.00 | 2022-06-07 | ||
| abcr | AB444863-100 mg |
Methyl 1-ethyl-1H-pyrazole-3-carboxylate; min. 95% |
89943-27-1 | 100MG |
€104.30 | 2022-03-02 | ||
| abcr | AB444863-500 mg |
Methyl 1-ethyl-1H-pyrazole-3-carboxylate; min. 95% |
89943-27-1 | 500MG |
€119.40 | 2022-03-02 | ||
| abcr | AB444863-1 g |
Methyl 1-ethyl-1H-pyrazole-3-carboxylate; min. 95% |
89943-27-1 | 1g |
€128.90 | 2022-03-02 | ||
| abcr | AB444863-5 g |
Methyl 1-ethyl-1H-pyrazole-3-carboxylate; min. 95% |
89943-27-1 | 5g |
€204.40 | 2022-03-02 | ||
| abcr | AB444863-10 g |
Methyl 1-ethyl-1H-pyrazole-3-carboxylate; min. 95% |
89943-27-1 | 10g |
€289.40 | 2022-03-02 | ||
| abcr | AB444863-25 g |
Methyl 1-ethyl-1H-pyrazole-3-carboxylate; min. 95% |
89943-27-1 | 25g |
€497.20 | 2022-03-02 |
Methyl 1-Ethyl-1H-pyrazole-3-carboxylate Suppliers
Methyl 1-Ethyl-1H-pyrazole-3-carboxylate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Methyl 1-Ethyl-1H-pyrazole-3-carboxylate
Methyl 1-Ethyl-1H-pyrazole-3-carboxylate (CAS No. 89943-27-1): A Comprehensive Overview
Methyl 1-Ethyl-1H-pyrazole-3-carboxylate (CAS No. 89943-27-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its pyrazole core structure, exhibits a unique set of chemical and biological properties that make it a promising candidate for various therapeutic applications. The pyrazole moiety is a key pharmacophore in many bioactive molecules, contributing to its versatility in drug design and development.
The synthesis of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate involves a series of well-established organic reactions, including condensation and esterification processes. The compound's molecular structure, featuring an ethyl group at the 1-position and a carboxylate ester at the 3-position of the pyrazole ring, imparts specific reactivity and binding capabilities. These structural features are crucial for its interaction with biological targets, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a surge in research focusing on the pharmacological potential of pyrazole derivatives. Methyl 1-Ethyl-1H-pyrazole-3-carboxylate has been studied for its potential role in modulating various biological pathways. Notably, its ability to interact with enzymes and receptors has led to investigations into its anti-inflammatory, antiviral, and anticancer properties. The compound's efficacy in these areas has been explored through both in vitro and in vivo studies, providing valuable insights into its therapeutic potential.
One of the most compelling aspects of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate is its structural flexibility, which allows for further derivatization to enhance its pharmacological activity. Researchers have synthesized numerous analogs of this compound, each with modified substituents that fine-tune their biological effects. These derivatives have shown promise in preclinical trials, highlighting the compound's potential as a lead molecule for drug development.
The chemical properties of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate also make it an interesting candidate for material science applications. Its heterocyclic structure contributes to its stability and solubility, making it suitable for various formulations. Additionally, its reactivity allows for the attachment of different functional groups, enabling the creation of complex molecules with tailored properties.
The latest research on Methyl 1-Ethyl-1H-pyrazole-3-carboxylate has revealed new insights into its mechanism of action. Studies have demonstrated that the compound can inhibit specific enzymes involved in inflammatory pathways by binding to their active sites. This interaction leads to a reduction in pro-inflammatory cytokine production, suggesting its potential use in treating chronic inflammatory diseases.
Furthermore, Methyl 1-Ethyl-1H-pyrazole-3-carboxylate has shown promise in antiviral applications. Research indicates that it can interfere with viral replication by inhibiting key enzymes required for viral protein synthesis. This mechanism makes it a viable candidate for developing treatments against RNA viruses, which pose significant challenges due to their rapid mutation rates.
The anticancer potential of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate has also been extensively studied. Preclinical data suggest that the compound can induce apoptosis in cancer cells by disrupting essential cellular pathways. Its ability to selectively target cancer cells while sparing healthy cells makes it an attractive option for developing novel cancer therapies.
The synthesis and characterization of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate have been refined through advanced techniques in organic chemistry. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been employed to ensure the purity and structural integrity of the compound. These methods provide critical data for understanding its behavior in biological systems and optimizing its pharmacological properties.
The future direction of research on Methyl 1-Ethyl-1H-pyrazole-3-carboxylate is likely to focus on translating preclinical findings into clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound through clinical trials and regulatory approvals. Such collaborations will facilitate the development of new drugs based on this promising scaffold.
In conclusion, Methyl 1-Ethyl-1H-pyrazole-3-carboxylate (CAS No. 89943-27-1) is a versatile compound with significant potential in pharmaceutical applications. Its unique structure and biological properties make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic uses for this compound, it is poised to play a crucial role in addressing various medical challenges.
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